Alogliptin (13CD3)
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Overview
Description
Alogliptin (13CD3) is a deuterium-labeled version of Alogliptin, a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is primarily used in the treatment of hyperglycemia in patients with type 2 diabetes mellitus. The deuterium labeling allows for more precise tracking and analysis in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alogliptin (13CD3) involves the incorporation of deuterium atoms into the Alogliptin molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuterium incorporation and the starting materials used .
Industrial Production Methods
Industrial production of Alogliptin (13CD3) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Alogliptin (13CD3) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Alogliptin (13CD3) may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
Scientific Research Applications
Alogliptin (13CD3) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Alogliptin (13CD3) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme normally degrades incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Alogliptin (13CD3) increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon secretion, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Alogliptin.
Uniqueness
Alogliptin (13CD3) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed pharmacokinetic and pharmacodynamic data .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
343.40 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1+1D3 |
InChI Key |
ZSBOMTDTBDDKMP-GKOPAMJVSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
Origin of Product |
United States |
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